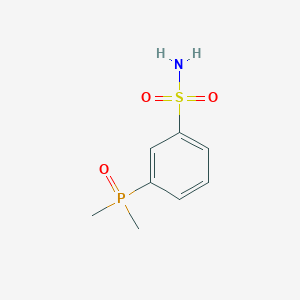

3-Dimethylphosphorylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Dimethylphosphorylbenzenesulfonamide is an organophosphorus compound with the molecular formula C8H12NO3PS and a molecular weight of 233.22 g/mol This compound features a sulfonamide group (-SO2NH2) and a phosphoryl group (-P=O), making it a unique hybrid of sulfonamide and organophosphorus chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphorylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{C6H5SO2NH2} + \text{(CH3)2PCl} \rightarrow \text{C8H12NO3PS} + \text{HCl} ]

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity starting materials, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3-Dimethylphosphorylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or phosphoryl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Phosphine oxides and sulfonic acids.

Reduction: Amines and phosphines.

Substitution: Various substituted sulfonamides and phosphonates.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Dimethylphosphorylbenzenesulfonamide is primarily recognized for its role in drug development. It serves as a scaffold for synthesizing various biologically active compounds. The compound's ability to interact with biological targets makes it a valuable candidate in the search for new therapeutics.

- Enzyme Inhibition : Research has shown that derivatives of benzenesulfonamides, including this compound, exhibit inhibitory effects on enzymes such as carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in biological systems. The inhibition of specific CA isoforms can lead to therapeutic benefits in conditions like glaucoma and cancer .

- Antimicrobial Activity : Studies have indicated that benzenesulfonamide derivatives possess significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Biological Research

The compound's influence extends into biological research, particularly in understanding cellular mechanisms.

- Apoptosis Induction : Certain studies have demonstrated that benzenesulfonamide derivatives can induce apoptosis in cancer cell lines. This property highlights their potential as anticancer agents. For example, specific analogs have shown a marked increase in apoptosis markers when tested on MDA-MB-231 breast cancer cells .

- Mechanistic Studies : The interaction of this compound with biological systems has been the subject of mechanistic studies. These investigations help elucidate how the compound affects cellular pathways, contributing to the development of targeted therapies .

Table 1: Summary of Key Research Findings

Mécanisme D'action

The mechanism of action of 3-Dimethylphosphorylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, blocking its activity. This inhibition is achieved through the formation of strong hydrogen bonds and van der Waals interactions with the enzyme’s active site residues .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonamide: Lacks the phosphoryl group, making it less versatile in terms of chemical reactivity.

Dimethylphosphoryl chloride: Lacks the sulfonamide group, limiting its biological applications.

Sulfonimidates: Similar in having a sulfonamide group but differ in their overall structure and reactivity.

Uniqueness

3-Dimethylphosphorylbenzenesulfonamide is unique due to the presence of both sulfonamide and phosphoryl groups, which confer a combination of chemical reactivity and biological activity not found in other compounds. This dual functionality makes it a valuable compound in various fields of research and industry .

Activité Biologique

3-Dimethylphosphorylbenzenesulfonamide (CAS No. 2253641-07-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dimethylphosphoryl group attached to a benzenesulfonamide structure. This configuration enhances its interaction with biological targets, making it an interesting subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of various enzymes and receptors involved in critical cellular processes. It is thought to interact with:

- Receptor Tyrosine Kinases (RTKs) : These are crucial for cell signaling in growth and differentiation. Inhibiting RTKs can lead to reduced cell proliferation in cancerous cells.

- Carbonic Anhydrases (CAs) : These enzymes play a role in maintaining acid-base balance and are implicated in several physiological processes. Research indicates that sulfonamide derivatives can exhibit significant inhibition of specific CA isoforms, suggesting a potential therapeutic application in conditions like glaucoma and cancer .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including this compound. For example:

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced the viability of glioblastoma cells, indicating its potential as an anti-GBM agent .

- Dose-Dependent Effects : The compound exhibited a dose-dependent reduction in cell viability, with calculated IC50 values suggesting effective concentrations for therapeutic use .

Case Studies

- Inhibition of Glioblastoma Growth : A study involving the treatment of glioblastoma cell lines with varying concentrations of this compound showed promising results in inhibiting tumor growth compared to controls .

- Carbonic Anhydrase Inhibition : Another research effort focused on the binding affinity of this compound towards different carbonic anhydrase isoforms, revealing significant inhibitory effects that could be leveraged for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzenesulfonamide derivatives:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-Amino-substituted Benzenesulfonamides | Inhibition of CAs | Antitumor activity |

| Sulfamethizole | Antibacterial | High oral bioavailability |

| 4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide | Anticancer properties | Effective against various cancers |

Research Findings

Research has consistently shown that compounds similar to this compound can serve as effective inhibitors for various targets involved in cancer progression and other diseases. The following findings summarize key insights:

- Structure-Activity Relationship (SAR) : Alterations in the sulfonamide structure can lead to significant changes in biological activity, emphasizing the importance of chemical modifications for enhanced efficacy .

- Pharmacokinetics : Studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicate that modifications can improve bioavailability and therapeutic index .

Propriétés

IUPAC Name |

3-dimethylphosphorylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUKFLDNHVWOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO3PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.